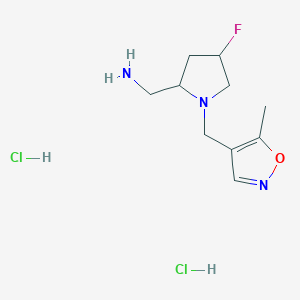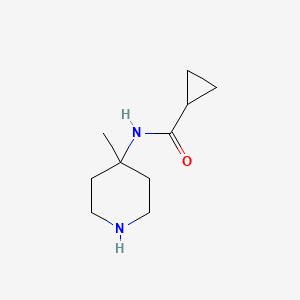![molecular formula C11H13ClFNO B15279702 6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)
6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride is a synthetic organic compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both azetidine and chromane rings. The presence of a fluorine atom at the 6’ position of the chromane ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring, followed by the introduction of the chromane moiety. The fluorine atom is then introduced at the 6’ position through a fluorination reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[azetidine-3,2’-chromane] hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
6’-Chlorospiro[azetidine-3,2’-chromane] hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
6’-Methoxyspiro[azetidine-3,2’-chromane] hydrochloride:
Uniqueness
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
6-fluorospiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C11H12FNO.ClH/c12-9-1-2-10-8(5-9)3-4-11(14-10)6-13-7-11;/h1-2,5,13H,3-4,6-7H2;1H |
InChI Key |
URQONMMCYILJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)OC3=C1C=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



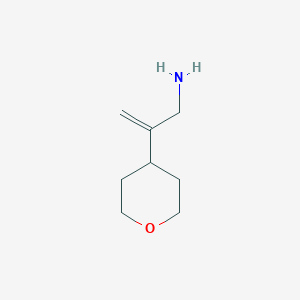
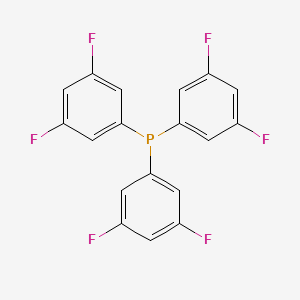
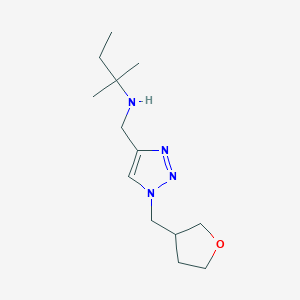
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
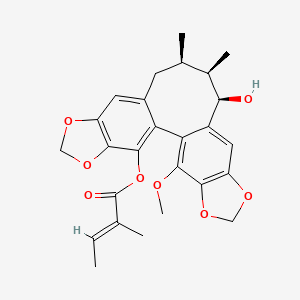
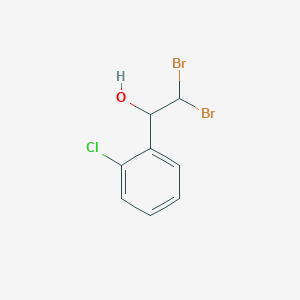
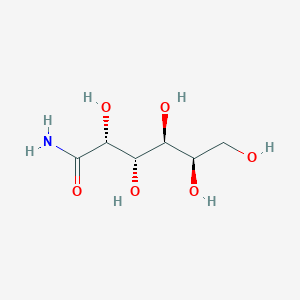
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)



